1-(1-((3-chlorobenzyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole
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Overview
Description
- The sulfonyl group can be introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the 3-chlorobenzyl Group:
- The 3-chlorobenzyl group is typically introduced through nucleophilic substitution reactions, where the azetidine nitrogen acts as a nucleophile.
Formation of the 1,2,3-Triazole Ring:
- The triazole ring is commonly formed via a Huisgen cycloaddition reaction, also known as the “click” reaction, involving an azide and an alkyne.
Final Coupling with Phenoxymethyl Group:
- The phenoxymethyl group can be attached through etherification reactions, often using phenol derivatives and appropriate alkylating agents.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-((3-chlorobenzyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole typically involves multiple steps:
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Formation of the Azetidine Ring:
- Starting with a suitable azetidine precursor, the azetidine ring can be formed through cyclization reactions involving appropriate reagents and catalysts.
- Common conditions include the use of strong bases or acids to facilitate ring closure.
Chemical Reactions Analysis
Types of Reactions: 1-(1-((3-chlorobenzyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and various nucleophiles or electrophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications include its use as an antimicrobial, antiviral, or anticancer agent, depending on its biological activity.
Industry: The compound may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 1-(1-((3-chlorobenzyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may act as an agonist or antagonist at certain receptors, modulating their activity and downstream signaling pathways.
Pathway Modulation: The compound could influence various cellular pathways, leading to changes in gene expression, protein synthesis, or metabolic processes.
Comparison with Similar Compounds
1-(1-((3-chlorobenzyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole: can be compared with other azetidine and triazole derivatives, such as:
Uniqueness:
- The presence of both the azetidine and triazole rings in the same molecule, along with the specific substituents (3-chlorobenzyl, sulfonyl, and phenoxymethyl groups), confers unique chemical and biological properties.
- This combination of structural features may result in distinct reactivity patterns and biological activities compared to other similar compounds.
Properties
IUPAC Name |
1-[1-[(3-chlorophenyl)methylsulfonyl]azetidin-3-yl]-4-(phenoxymethyl)triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3S/c20-16-6-4-5-15(9-16)14-28(25,26)23-11-18(12-23)24-10-17(21-22-24)13-27-19-7-2-1-3-8-19/h1-10,18H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPYZWDJVIHGCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CC2=CC(=CC=C2)Cl)N3C=C(N=N3)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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